

An In-depth Technical Guide to 6-*iodo-1H-indole*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-iodo-1H-indole*

Cat. No.: B105608

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 115666-47-2

Core Compound Properties

6-*iodo-1H-indole* is a halogenated derivative of indole, a ubiquitous heterocyclic scaffold in numerous biologically active compounds. The presence of an iodine atom at the 6-position of the indole ring provides a valuable synthetic handle for further molecular elaboration, making it a key intermediate in medicinal chemistry and materials science.

Physicochemical Data

The fundamental properties of **6-*iodo-1H-indole*** are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Source(s)
CAS Number	115666-47-2	[1] [2] [3]
Molecular Formula	C ₈ H ₆ IN	[1] [2] [3]
Molecular Weight	243.05 g/mol	[1] [3]
Melting Point	111.0-111.5 °C	
Boiling Point	341.7 °C at 760 mmHg	
Appearance	Not specified; likely a solid at room temperature	
Solubility	No specific data available. Parent indole is soluble in hot water, alcohol, ether, and benzene, and insoluble in mineral oil and glycerol. [4]	

Synthesis and Reactivity

The synthetic utility of **6-iodo-1H-indole** primarily stems from the reactivity of the carbon-iodine bond, which readily participates in various palladium-catalyzed cross-coupling reactions.

Synthesis of 6-iodo-1H-indole

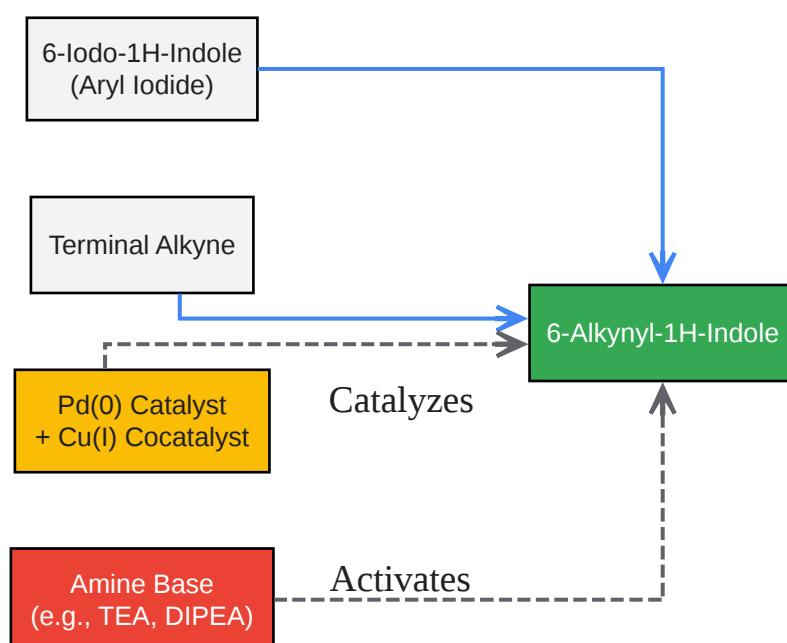
While a specific, detailed protocol for the direct C-6 iodination of indole to produce **6-iodo-1H-indole** is not readily available in the provided search results, a common strategy for the synthesis of such compounds involves a halogen exchange reaction. For instance, 6-bromo-1H-indole can serve as a precursor. A general procedure for a Finkelstein-type reaction, which is conceptually applicable, is described below. This should be considered a representative method that may require optimization.

Hypothetical Synthesis via Halogen Exchange:

- Reaction: 6-bromo-1H-indole + NaI → **6-iodo-1H-indole** + NaBr
- Reagents and Conditions:

- Starting Material: 6-bromo-1H-indole
- Iodinating Agent: Sodium iodide (NaI)
- Catalyst: Copper(I) iodide (CuI) is often used to facilitate this type of aromatic halogen exchange.
- Ligand: A ligand such as N,N'-dimethylethylenediamine (DMEDA) can be employed to stabilize the copper catalyst.
- Solvent: A high-boiling point solvent like 1,4-dioxane or N,N-dimethylformamide (DMF) is typically used.
- Temperature: The reaction is generally heated to reflux for an extended period (e.g., 24-48 hours).
- Illustrative Protocol Steps (based on similar reactions for iodo-indazoles):[\[5\]](#)[\[6\]](#)
 - To a reaction vessel, add 6-bromo-1H-indole, sodium iodide (excess), copper(I) iodide (catalytic amount), and the solvent.
 - Add the ligand (e.g., DMEDA) and flush the vessel with an inert gas (e.g., argon or nitrogen).
 - Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
 - Upon completion, cool the reaction mixture to room temperature.
 - Perform an aqueous work-up, typically involving filtration to remove insoluble salts, followed by extraction of the product into an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain pure **6-iodo-1H-indole**.

Chemical Reactivity and Cross-Coupling Reactions


The iodine atom at the C-6 position makes **6-iodo-1H-indole** an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. The following sections provide detailed, representative protocols for key cross-coupling reactions, adapted from procedures for structurally similar iodo-indoles.

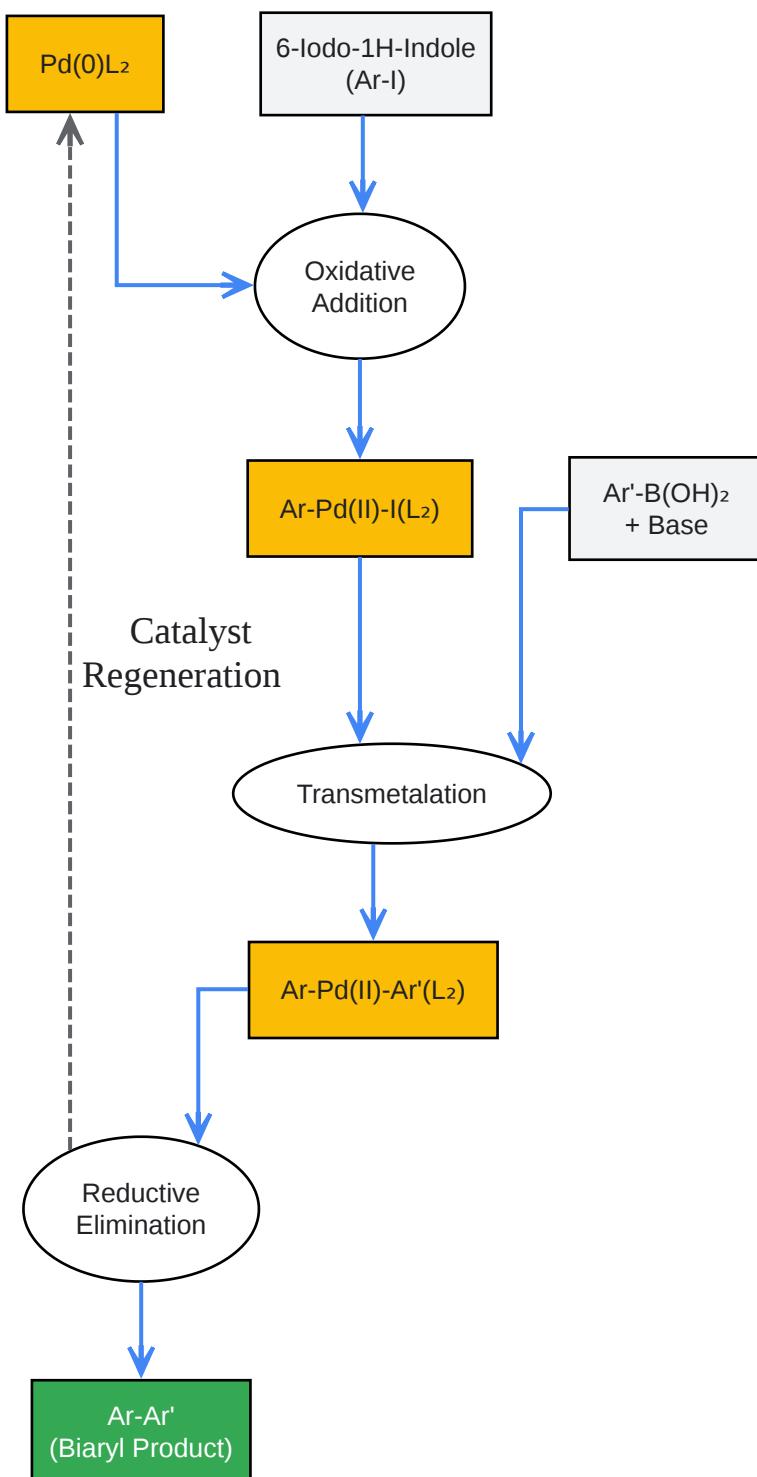
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding arylalkynes. This reaction is invaluable for creating extended π -systems and introducing alkynyl functionalities into the indole scaffold.^{[7][8]}

Experimental Protocol (Representative):

- Reaction Setup:
 - To a dry two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add **6-iodo-1H-indole** (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$, 0.09 mmol, 0.09 equiv), and copper(I) iodide (CuI , 0.09 mmol, 0.09 equiv).
[\[7\]](#)
 - Via syringe, add anhydrous toluene (6 mL) and an anhydrous amine base such as diisopropylamine or triethylamine (3 mL).
[\[7\]](#)
 - Degas the resulting solution by bubbling nitrogen through it for 15 minutes.
[\[7\]](#)
- Alkyne Addition:
 - In a separate flask, prepare a solution of the terminal alkyne (1.75 mmol, 1.75 equiv) in anhydrous toluene (6 mL) and the same amine base (3 mL).
[\[7\]](#)
 - Add the alkyne solution to the reaction flask.
- Reaction and Work-up:
 - Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

- Once the starting material is consumed, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the crude product by silica gel column chromatography.

[Click to download full resolution via product page](#)


Workflow for the Sonogashira cross-coupling reaction.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting an aryl halide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Experimental Protocol (Representative):

- Reaction Setup:

- In a Schlenk flask or microwave vial, combine **6-iodo-1H-indole** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 equiv), and a base (e.g., sodium carbonate or potassium carbonate, 2.0 equiv).[9][10]
- Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.
- Solvent and Reagent Addition:
 - Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[10]
- Reaction and Work-up:
 - Heat the reaction mixture with vigorous stirring (e.g., 80-120 °C). Microwave irradiation can also be employed to accelerate the reaction.[9]
 - Monitor the reaction by TLC or LC-MS.
 - After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
 - Purify the product by flash column chromatography on silica gel.

[Click to download full resolution via product page](#)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for vinylation of the indole core.

Experimental Protocol (Representative):

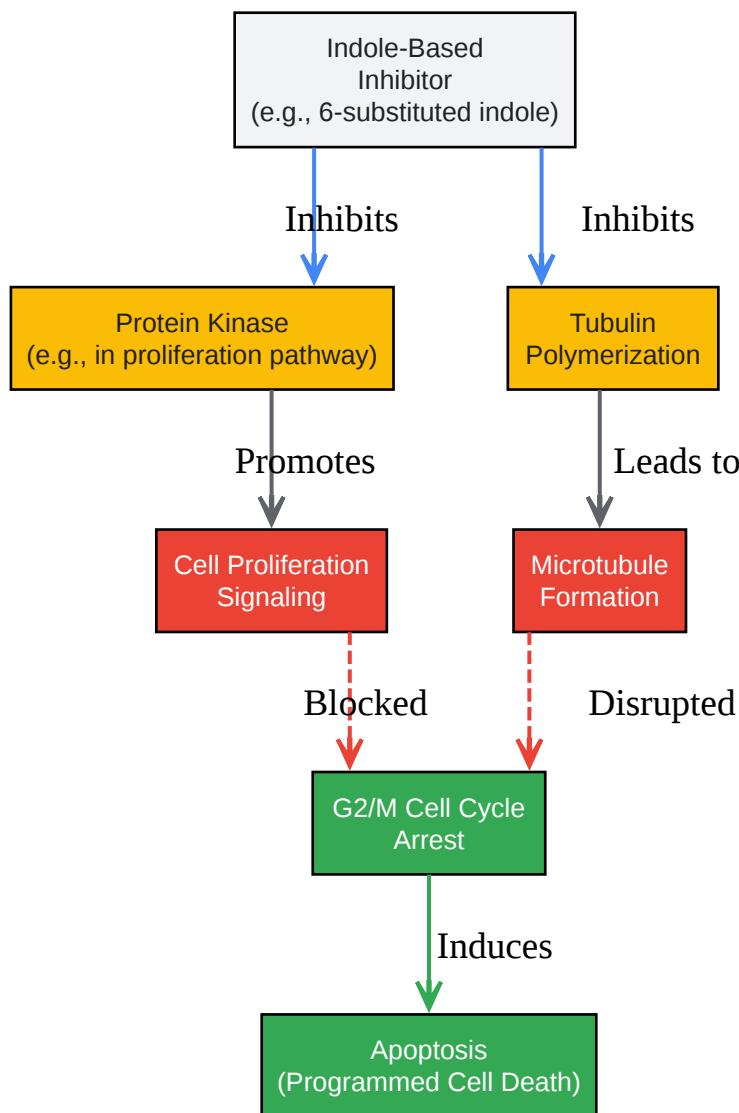
- Reaction Setup:
 - In a dry Schlenk flask, combine **6-iodo-1H-indole** (1.0 equiv), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 equiv), and a base such as sodium carbonate or triethylamine (2.0 equiv).
[\[11\]](#)[\[12\]](#)
 - Ensure an inert atmosphere by evacuating and backfilling with argon or nitrogen.
[\[11\]](#)
- Reagent Addition:
 - Add an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).
[\[11\]](#)
 - Add the alkene (e.g., methyl acrylate, 1.5 equiv) via syringe.
[\[12\]](#)
- Reaction and Work-up:
 - Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-12 hours.
[\[12\]](#)
 - Monitor the reaction's progress by TLC or LC-MS.
 - After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
[\[11\]](#)
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the crude product by silica gel column chromatography.

Biological and Pharmacological Significance

While specific biological data for **6-iodo-1H-indole** is limited in the available literature, the indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast

array of therapeutic agents. The introduction of an iodine atom provides a key vector for further functionalization in drug discovery campaigns.

Role in Drug Discovery


Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[13][14]} They are key components in drugs targeting various enzymes and receptors. **6-Iodo-1H-indole** serves as a versatile building block for synthesizing libraries of novel compounds for structure-activity relationship (SAR) studies. For instance, derivatives of 6-substituted indoles have been investigated as potent tubulin polymerization inhibitors, which are a critical class of anticancer agents.^[15] These compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells.^[15]

Potential as Enzyme Inhibitors

The indole nucleus can mimic the amino acid tryptophan, allowing indole-based compounds to interact with the active sites of various enzymes.^[16] Iodo-indole derivatives, in particular, have been explored as inhibitors of several enzyme classes:

- Protein Kinases: Many indole derivatives are designed to target protein kinases, which are often dysregulated in cancer and inflammatory diseases. The 6-position of the indole ring can be modified to optimize binding affinity and selectivity for specific kinases.^{[13][16]}
- Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in the kynurene pathway and a significant target in cancer immunotherapy. The indole scaffold is a logical starting point for the design of IDO1 inhibitors.^[16]
- Tubulin: As mentioned, indole compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated strategy in cancer chemotherapy.^{[15][16]}

The general mechanism of action for many indole-based anticancer agents involves the modulation of critical cell signaling pathways. By inhibiting key enzymes like protein kinases or disrupting cytoskeletal components like microtubules, these compounds can interfere with processes essential for cancer cell survival and proliferation, such as cell cycle progression and apoptosis.

[Click to download full resolution via product page](#)

Potential anticancer mechanisms of indole derivatives.

In summary, **6-iodo-1H-indole** is a valuable and versatile chemical intermediate. Its well-defined physical properties and, most importantly, the reactivity of its carbon-iodine bond in a variety of robust cross-coupling reactions, make it a significant tool for the synthesis of complex molecules with potential therapeutic applications, particularly in the field of oncology. Further investigation into its specific biological activities is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-iodo-1H-indole - [sigmaaldrich.cn]
- 2. 6-iodo-1H-indole | C8H6IN | CID 10999215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-iodo-1H-indole - Protheragen [protheragen.ai]
- 4. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 6-IODO-1H-INDOLE-2,3-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. Buy 6-iodo-1H-indole-3-carboxylic acid [smolecule.com]
- 14. Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes [mdpi.com]
- 15. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-iodo-1H-indole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b105608#6-iodo-1h-indole-cas-number-and-properties\]](https://www.benchchem.com/product/b105608#6-iodo-1h-indole-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com